molecular formula C9H10O2 B3260505 1,2-Epoxy-3-hydroxy-3-phenylpropane CAS No. 33143-44-1

1,2-Epoxy-3-hydroxy-3-phenylpropane

Cat. No. B3260505
CAS RN: 33143-44-1
M. Wt: 150.17 g/mol
InChI Key: QHUCJYPNJYZEOQ-UHFFFAOYSA-N
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Description

1,2-Epoxy-3-phenoxypropane, also known as 2,3-Epoxypropyl phenyl ether, Glycidyl phenyl ether, or Phenyl glycidyl ether, is a compound with the empirical formula C9H10O2 . It has a molecular weight of 150.17 .


Synthesis Analysis

Epoxides, including 1,2-Epoxy-3-phenoxypropane, are often formed by the oxidation of an alkene . They are considered highly reactive three-membered heterocycles due to ring strain and they undergo epoxide ring opening reactions with a diverse range of nucleophiles .


Chemical Reactions Analysis

Epoxides, such as 1,2-Epoxy-3-phenoxypropane, are known to undergo ring-opening reactions. These reactions can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and on the reaction conditions .


Physical And Chemical Properties Analysis

1,2-Epoxy-3-phenoxypropane is a liquid with a boiling point of 245 °C and a melting point of 3.5 °C. It has a density of 1.109 g/mL at 25 °C .

Scientific Research Applications

Polymerization and Material Properties

  • Photopolymerization with Bisphenol A Epoxy Diacrylates : A study by Gil, Gawdzik, and Podkościelna (2012) explored the photopolymerization of bisphenol A epoxy diacrylates with bis[4(2-hydroxy-3-acryloyloxypropoxy)phenyl]sulfide, a compound related to 1,2-epoxy-3-hydroxy-3-phenylpropane. The research demonstrated improved thermal properties in the resulting polymers, showing its potential in material science applications (Gil, Gawdzik, & Podkościelna, 2012).

Kinetics and Reactivity

  • Kinetic Study in Carboxylic Acid Reactions : Bukowska and Bukowski (1999) conducted a kinetic study of the addition of carboxylic acids to 1,2-epoxy-3-phenoxypropane, closely related to 1,2-epoxy-3-hydroxy-3-phenylpropane. They evaluated rate constants and activation parameters, offering insights into the reactivity of this compound (Bukowska & Bukowski, 1999).

Catalysis and Chemical Synthesis

  • Chiral Amino Alcohol Ligands in Catalysis : Vidal‐Ferran et al. (1998) explored the use of enantiomerically pure 2,3-epoxy-3-phenylpropanol, related to 1,2-epoxy-3-hydroxy-3-phenylpropane, as a ligand in catalytic reactions. This research highlights the potential of such compounds in asymmetric synthesis, particularly in the enantioselective addition of diethylzinc to benzaldehyde (Vidal‐Ferran et al., 1998).

Cationic Polymerization

  • Cationic Polymerization with Ethylene Glycol : Lagarde, Reibel, and Franta (1992) investigated the cationic polymerization of 1,2-epoxy-3-nitropropane in the presence of ethylene glycol. Their findings are relevant to understanding the polymerization behavior of similar compounds, like 1,2-epoxy-3-hydroxy-3-phenylpropane, under specific conditions (Lagarde, Reibel, & Franta, 1992).

High-Temperature Reactions

  • Etherification in Epoxy-Amine Systems : Mijovic and Wijaya (1994) presented a study on etherification reactions in epoxy-amine systems at high temperatures, using compounds similar to 1,2-epoxy-3-hydroxy-3-phenylpropane. This research is significant for understanding the behavior of such compounds in industrial processes operating under elevated temperatures (Mijovic & Wijaya, 1994).

Safety And Hazards

1,2-Epoxy-3-phenoxypropane is classified as an Acute Tox. 4 Inhalation, Aquatic Chronic 3, Carc. 1B, Muta. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3. It may cause respiratory irritation and drowsiness or dizziness .

properties

IUPAC Name

oxiran-2-yl(phenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9(8-6-11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUCJYPNJYZEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Epoxy-3-hydroxy-3-phenylpropane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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